molecular formula C17H20N4O2 B2522804 N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-(1H-indol-1-yl)acetamide CAS No. 2034390-81-1

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-(1H-indol-1-yl)acetamide

Cat. No.: B2522804
CAS No.: 2034390-81-1
M. Wt: 312.373
InChI Key: RXOLEYIWPBYCJL-UHFFFAOYSA-N
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Description

“N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-(1H-indol-1-yl)acetamide” is a synthetic organic compound that features both imidazole and indole functional groups These groups are known for their biological activity and are often found in pharmaceuticals and bioactive molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-(1H-indol-1-yl)acetamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Imidazole Derivative: Starting with an imidazole precursor, the ethoxyethyl chain can be introduced through nucleophilic substitution reactions.

    Indole Functionalization: The indole moiety can be synthesized separately and then coupled with the imidazole derivative using amide bond formation techniques.

    Final Coupling: The final step involves coupling the two functionalized intermediates under specific conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Catalysis: Using catalysts to improve reaction efficiency.

    Purification: Employing techniques like recrystallization or chromatography to purify the final product.

    Scale-Up: Adapting the laboratory-scale synthesis to industrial-scale production, ensuring consistency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

“N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-(1H-indol-1-yl)acetamide” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, potentially altering the compound’s activity.

    Substitution: The imidazole and indole rings can participate in substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Halogenating agents or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups onto the imidazole or indole rings.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.

Biology

Biologically, the compound’s imidazole and indole groups suggest potential activity as enzyme inhibitors or receptor modulators. It could be studied for its effects on various biological pathways.

Medicine

In medicinal chemistry, “N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-(1H-indol-1-yl)acetamide” might be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, compounds with imidazole and indole groups can interact with enzymes, receptors, or other proteins, modulating their activity. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(1H-imidazol-1-yl)ethyl)-2-(1H-indol-1-yl)acetamide
  • N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-(1H-pyrrol-1-yl)acetamide
  • N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-(1H-benzimidazol-1-yl)acetamide

Uniqueness

Compared to similar compounds, “N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-(1H-indol-1-yl)acetamide” stands out due to its specific combination of imidazole and indole groups. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[2-(2-imidazol-1-ylethoxy)ethyl]-2-indol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c22-17(13-21-8-5-15-3-1-2-4-16(15)21)19-7-11-23-12-10-20-9-6-18-14-20/h1-6,8-9,14H,7,10-13H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXOLEYIWPBYCJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CC(=O)NCCOCCN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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